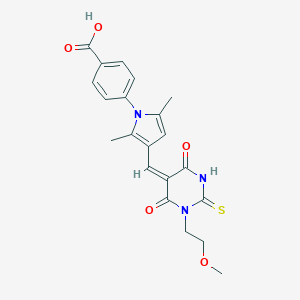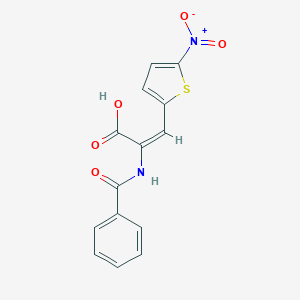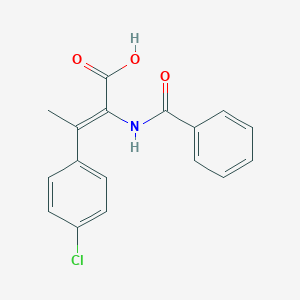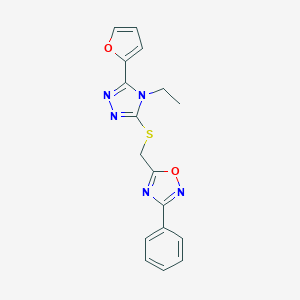
4-(3-((1-(2-Methoxyethyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-((1-(2-Methoxyethyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((1-(2-Methoxyethyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a thiourea derivative and a β-keto ester under acidic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced via an alkylation reaction using an appropriate alkyl halide.
Formation of the Pyrrole Ring: The pyrrole ring is formed through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling of the Pyrimidine and Pyrrole Rings: The two rings are coupled through a Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a compound containing an active methylene group.
Introduction of the Benzoic Acid Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-(3-((1-(2-Methoxyethyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group could yield a carboxylic acid, while reduction of the pyrimidine ring could yield a dihydropyrimidine derivative.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in interesting ways, making it a potential candidate for drug development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases that involve oxidative stress or inflammation.
Industry: The compound’s unique properties could make it useful in the development of new materials, such as polymers or coatings.
作用機序
The mechanism by which 4-(3-((1-(2-Methoxyethyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid exerts its effects depends on its specific interactions with molecular targets. These interactions could involve:
Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: The compound could interact with cell surface receptors, triggering signaling pathways that lead to specific cellular responses.
Modulation of Gene Expression: The compound could affect gene expression by interacting with transcription factors or other regulatory proteins.
類似化合物との比較
Similar compounds to 4-(3-((1-(2-Methoxyethyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid include:
This compound derivatives: These compounds have similar structures but with different substituents on the pyrimidine or pyrrole rings.
Other Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine have similar pyrimidine rings but different functional groups.
Other Pyrrole Derivatives: Compounds such as pyrrole-2-carboxylic acid and pyrrole-3-carboxylic acid have similar pyrrole rings but different functional groups.
The uniqueness of this compound lies in its combination of functional groups, which gives it unique chemical and biological properties.
特性
分子式 |
C21H21N3O5S |
|---|---|
分子量 |
427.5 g/mol |
IUPAC名 |
4-[3-[(E)-[1-(2-methoxyethyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C21H21N3O5S/c1-12-10-15(13(2)24(12)16-6-4-14(5-7-16)20(27)28)11-17-18(25)22-21(30)23(19(17)26)8-9-29-3/h4-7,10-11H,8-9H2,1-3H3,(H,27,28)(H,22,25,30)/b17-11+ |
InChIキー |
JKHQNIAUCRTAJR-GZTJUZNOSA-N |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C=C3C(=O)NC(=S)N(C3=O)CCOC |
異性体SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)/C=C/3\C(=O)NC(=S)N(C3=O)CCOC |
正規SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C=C3C(=O)NC(=S)N(C3=O)CCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-methylphenyl)-1-(4-toluidinocarbonyl)-1-propenyl]benzamide](/img/structure/B326785.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-methylphenyl)-1-propenyl]benzamide](/img/structure/B326786.png)
![N-{1-[(cyclohexylamino)carbonyl]-2-phenyl-1-propenyl}benzamide](/img/structure/B326788.png)
![N-[2-phenyl-1-(4-toluidinocarbonyl)-1-propenyl]benzamide](/img/structure/B326789.png)
![N-(1-[(benzylamino)carbonyl]-2-{3-nitrophenyl}-1-propenyl)benzamide](/img/structure/B326790.png)
![N-(1-[(cyclohexylamino)carbonyl]-2-{3-nitrophenyl}-1-propenyl)benzamide](/img/structure/B326791.png)
![1-(4-Chlorophenyl)-5-phenyl-6-oxa-4-azaspiro[2.4]hept-4-en-7-one](/img/structure/B326796.png)
![1-(4-Methoxyphenyl)-5-phenyl-6-oxa-4-azaspiro[2.4]hept-4-en-7-one](/img/structure/B326797.png)






